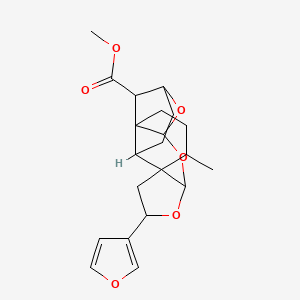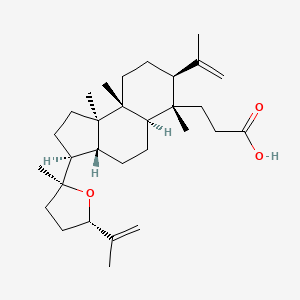
Reticulin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Reticulin synthesis involves complex biochemical processes, primarily observed in plants such as the opium poppy (Papaver somniferum). Notably, 1,2-Dehydroreticuline synthase is identified as a critical enzyme that oxidizes (S)-reticuline, facilitating the morphinan biosynthetic pathway, which is essential for the production of many bioactive compounds (Hirata et al., 2004). This pathway demonstrates the intricate steps plants undergo to synthesize complex alkaloids from simpler precursors like tyrosine.
Molecular Structure Analysis
The molecular structure of this compound is foundational to understanding its synthesis and function. This compound belongs to the class of benzylisoquinoline alkaloids, which are characterized by specific molecular frameworks that include a benzyl group attached to an isoquinoline structure. These structural features are crucial for the biological activities exhibited by this compound and related compounds. The precise configuration of atoms within this compound enables its transformation into various pharmacologically significant alkaloids through enzymatic reactions facilitated by the plant's biosynthetic machinery.
Chemical Reactions and Properties
This compound undergoes several chemical transformations that highlight its reactivity and the diversity of its derivative compounds. The enzymatic conversion of this compound into 1,2-dehydroreticuline and subsequent reactions underscore its role as a pivotal intermediate in the biosynthesis of more complex alkaloids, including morphine and codeine. These transformations are mediated by enzymes such as cytochrome P450s and methyltransferases, which modify the this compound skeleton through oxidation, reduction, and methylation reactions, respectively (Ounaroon et al., 2003).
Wissenschaftliche Forschungsanwendungen
Rolle bei der Proteinfaltung und Kalziumhomöostase
Reticulin, insbesondere Calthis compound, ist in erster Linie ein Protein, das im endoplasmatischen Retikulum (ER) lokalisiert ist und auch an verschiedenen zellulären Stellen nachgewiesen wurde {svg_1}. Im ER ist es an der Proteostase beteiligt und ermöglicht die Proteinfaltung und verhindert Fehlfaltungen, während es mit anderen Chaperonen interagiert {svg_2}. Die Kalziumhomöostase im ER gehört zu den ersten und gut untersuchten Funktionen von Calthis compound {svg_3}.
Beteiligung an der Adipozytendifferenzierung und kardiovaskulären Funktion
Calthis compound spielt auch eine wichtige Rolle bei der Adipozytendifferenzierung, der Stressantwort, der Kardiogenese und der kardiovaskulären Funktion {svg_4}.
Modulation von Zell-Zell-Adhäsion und Signaltransduktion
Calthis compound gilt als ein wichtiger Modulator der Integrin-abhängigen Zell-Zell-Adhäsion und der Zellsignalgebung {svg_5}. Das gelegentliche Vorkommen von Calthis compound auf der Zelloberfläche während physiologischen Stresses macht es zu einem wichtigen prognostischen Marker für verschiedene pathologische Zustände {svg_6}.
Rolle bei der Immunantwort
Calthis compound kann die Immunantwort modulieren, da sein Vorhandensein auf der Zelloberfläche Signale erzeugt, die für den immunologischen Zelltod verantwortlich sind und bei der Präsentation von Antigenen aus sterbenden oder geschädigten Zellen an T-Zellen helfen {svg_7}. Calthis compound ist auch wichtig bei der Assemblierung und Beladung von Antigenen an MHC-Klasse-I-Moleküle {svg_8}.
Diagnosemarker bei der idiopathischen Thrombozytopenischen Purpura (ITP)
In einer Studie an Patienten mit ITP wurde bei neun Patienten ein erhöhter this compound-Spiegel diagnostiziert, fünf davon mit einem klinisch ungünstigen Verlauf {svg_9}. Die Zunahme des this compound-Gehalts war mit einem höheren Risiko für ein ungünstiges Ergebnis verbunden {svg_10}.
Diagnosewerkzeug beim Hepatozellulären Karzinom (HCC)
Spezielle Färbungen, wie z. B. die this compound-Färbung, sind sehr hilfreich bei der Diagnose eines gut differenzierten HCC {svg_11}. Die meisten Studien haben gezeigt, dass eine fehlende oder verminderte this compound-Färbung oder ein abnormales this compound-Muster mit verbreiterten Trabekeln zuverlässig für die Diagnose eines gut differenzierten HCC ist {svg_12}.
Wirkmechanismus
Target of Action
Reticulin is a type of fiber in connective tissue composed of type III collagen secreted by reticular cells . It forms a network or mesh, acting as a supporting structure in soft tissues such as the liver, bone marrow, and the tissues and organs of the lymphatic system . This compound fibers crosslink to form a fine meshwork .
Mode of Action
This compound fibers are involved in the formation of a highly ordered cellular network that provides support . They interact with various proteins such as newly synthesized glycoproteins, E3-ubiquitin-protein ligase, TRIM21 (Tripartite motif containing protein-21), the glucocorticoid receptors, cyclophilin-B or PPIB (peptidyl-prolyl cis–trans isomerase B), gamma-aminobutyric acid receptor-associated protein, protein disulfide-isomerase (PDI), eukaryotic initiator factor 2 (EIF2) and many more .
Biochemical Pathways
This compound fibers are involved in several biochemical pathways. They are involved in bending and shaping the ER membrane, in trafficking of material from the ER to the Golgi apparatus, and in apoptosis . Megakaryocytes and platelets are directly involved in many fibrotic processes that involve stimulation of fibrogenic pathways or inhibition of the dynamic process of removal of this compound fibers .
Result of Action
The result of this compound action is the formation of a supportive meshwork in various tissues. This network acts as a supporting mesh in soft tissues such as the liver, bone marrow, and the tissues and organs of the lymphatic system . It is also involved in the formation of the endoplasmic reticulum and influences endoplasmic reticulum-Golgi trafficking, vesicle formation, and membrane morphogenesis .
Eigenschaften
IUPAC Name |
1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLYRWXGMIUIHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862010 |
Source


|
| Record name | 1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




